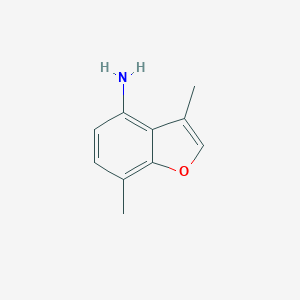
3,7-Dimethylbenzofuran-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethylbenzofuran-4-amine is a chemical compound that has gained significant attention in the scientific research community due to its potential use in various applications. This compound is also known as DMBAF and has a molecular formula of C10H11NO. The aim of
Mécanisme D'action
The mechanism of action of DMBAF is not fully understood yet. However, it has been suggested that DMBAF can act as a charge transport material due to its high electron affinity. DMBAF can also form hydrogen bonds with other molecules, which can affect its electronic properties.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of DMBAF. However, it has been reported that DMBAF can cause DNA damage in human cells, which suggests that it may have potential carcinogenic properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DMBAF in lab experiments are its high purity and excellent thermal stability. However, the limitations of using DMBAF are its potential carcinogenic properties and limited information available on its biochemical and physiological effects.
Orientations Futures
There are several future directions for the study of DMBAF. One of the most significant future directions is to study its potential use in organic electronic devices further. DMBAF can be used as a hole-transporting material in OLEDs and as a donor material in OPVs. Further research can be conducted to optimize the performance of these devices using DMBAF. Another future direction is to study the potential health effects of DMBAF further. More research is required to understand the biochemical and physiological effects of DMBAF and to determine its potential carcinogenic properties conclusively.
Conclusion:
In conclusion, DMBAF is a chemical compound that has gained significant attention in the scientific research community due to its potential use in various applications. DMBAF can be synthesized by the reaction of 3,7-dimethylbenzofuran with ammonia in the presence of a catalyst. DMBAF has been studied for its potential use in organic electronic devices and as a donor material in OPVs. The mechanism of action of DMBAF is not fully understood yet, and there is limited information available on its biochemical and physiological effects. The advantages of using DMBAF in lab experiments are its high purity and excellent thermal stability, while the limitations are its potential carcinogenic properties and limited information available on its biochemical and physiological effects. There are several future directions for the study of DMBAF, including further research on its potential use in organic electronic devices and its potential health effects.
Méthodes De Synthèse
DMBAF can be synthesized by the reaction of 3,7-dimethylbenzofuran with ammonia in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol at a temperature of around 100°C. The yield of DMBAF obtained from this method is high, and the purity of the compound is also excellent.
Applications De Recherche Scientifique
DMBAF has been studied for its potential use in various scientific research applications. One of the most significant applications of DMBAF is in the field of organic electronic devices. DMBAF can be used as a hole-transporting material in organic light-emitting diodes (OLEDs) due to its excellent thermal stability and high glass transition temperature. DMBAF has also been studied for its potential use in organic photovoltaics (OPVs) as a donor material due to its high electron affinity and low bandgap.
Propriétés
Numéro CAS |
187268-00-4 |
|---|---|
Nom du produit |
3,7-Dimethylbenzofuran-4-amine |
Formule moléculaire |
C10H11NO |
Poids moléculaire |
161.2 g/mol |
Nom IUPAC |
3,7-dimethyl-1-benzofuran-4-amine |
InChI |
InChI=1S/C10H11NO/c1-6-3-4-8(11)9-7(2)5-12-10(6)9/h3-5H,11H2,1-2H3 |
Clé InChI |
OFMHUMITFWYUJU-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C=C1)N)C(=CO2)C |
SMILES canonique |
CC1=C2C(=C(C=C1)N)C(=CO2)C |
Synonymes |
4-Benzofuranamine, 3,7-dimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



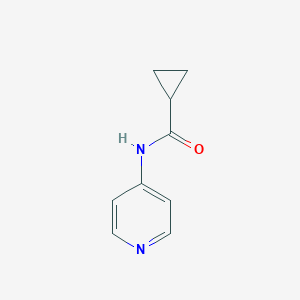
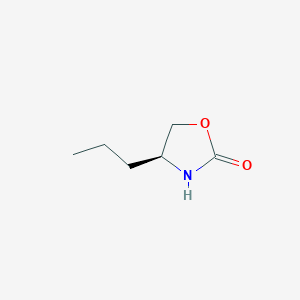
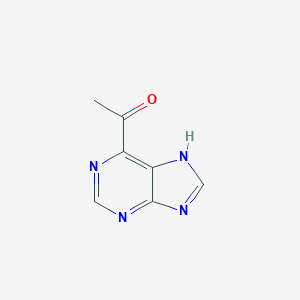
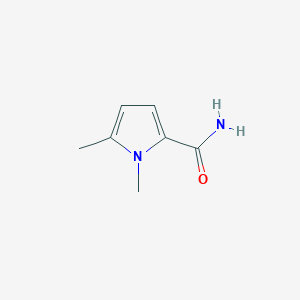
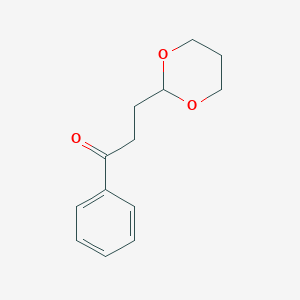
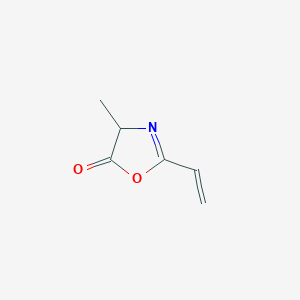
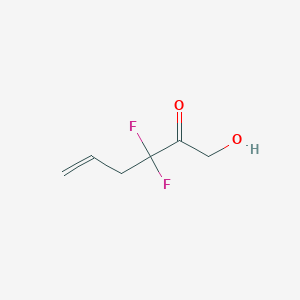

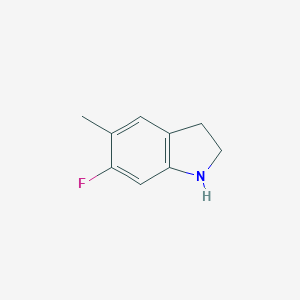

![3-[(3-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B61052.png)


